(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely used in organic synthesis and medicinal chemistry due to their unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline typically involves the protection of the proline amino group with a t-butoxycarbonyl (Boc) group, followed by the introduction of the 3-pyridylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyridyl group.
Reduction: Reduction reactions can modify the pyridyl group or the proline ring.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the pyridyl group.
Scientific Research Applications
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-alpha-t-Butoxycarbonyl-®-alpha-(2-Pyridylmethyl)-proline
- N-alpha-t-Butoxycarbonyl-®-alpha-(4-Pyridylmethyl)-proline
- N-alpha-t-Butoxycarbonyl-®-alpha-(3-Quinolinylmethyl)-proline
Uniqueness
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline is unique due to its specific substitution pattern on the pyridyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-5-7-16(18,13(19)20)10-12-6-4-8-17-11-12/h4,6,8,11H,5,7,9-10H2,1-3H3,(H,19,20)/t16-/m1/s1 |
InChI Key |
BGCFJQXFQOROLS-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CN=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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